molecular formula C9H16ClNO2 B1397306 3-Piperidinyl cyclopropanecarboxylate hydrochloride CAS No. 1220038-10-7

3-Piperidinyl cyclopropanecarboxylate hydrochloride

Cat. No.: B1397306
CAS No.: 1220038-10-7
M. Wt: 205.68 g/mol
InChI Key: DKNMNFLZCSQBDL-UHFFFAOYSA-N
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Description

3-Piperidinyl cyclopropanecarboxylate hydrochloride is a chemical compound that features a piperidine ring attached to a cyclopropane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinyl cyclopropanecarboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with cyclopropanecarboxylic acid or its derivatives under acidic conditions to form the desired ester. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinyl cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine or cyclopropane derivatives.

Scientific Research Applications

3-Piperidinyl cyclopropanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinyl cyclopropanecarboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

    3-Piperidinyl pyridine derivatives: These compounds share the piperidine ring but have different substituents, leading to varied biological activities.

    Cyclopropane carboxylate derivatives: Compounds with similar cyclopropane carboxylate groups but different nitrogen-containing rings.

Uniqueness

3-Piperidinyl cyclopropanecarboxylate hydrochloride is unique due to its specific combination of a piperidine ring and a cyclopropane carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Overview

3-Piperidinyl cyclopropanecarboxylate hydrochloride is a chemical compound featuring a piperidine ring linked to a cyclopropane carboxylate group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique structural properties.

Chemical Structure:

  • CAS Number: 1220038-10-7
  • Molecular Formula: C10_{10}H16_{16}ClN\O2_2

Synthesis:
The synthesis of this compound typically involves:

  • Cyclization of Piperidine with Cyclopropanecarboxylic Acid: This reaction occurs under acidic conditions, leading to the formation of the desired ester.
  • Formation of Hydrochloride Salt: The ester is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

The mechanism of action for this compound may involve:

  • Binding to Receptors: The compound can interact with specific molecular targets such as enzymes or receptors, modulating their activity.
  • Potential Enzyme Inhibition: Research indicates that it may inhibit certain enzymes, leading to varied biological effects depending on the target.

Pharmacological Studies

Research has indicated several biological activities associated with this compound:

  • Antagonistic Properties:
    • The compound has been explored for its potential as a receptor antagonist, particularly in the context of chemokine receptor inhibition. For instance, related compounds have shown significant binding affinity and functional antagonism against human CC chemokine receptor 2 (CCR2), which is relevant in inflammatory responses and certain disease states .
  • Neuropharmacological Effects:
    • There is ongoing investigation into the neuropharmacological applications of this compound, particularly its effects on neurological disorders. Case studies suggest its potential utility in modulating pain pathways and influencing neurotransmitter systems .
  • Enzyme Interaction:
    • Preliminary studies suggest that this compound may interact with various enzymes, potentially impacting metabolic pathways relevant to drug metabolism and efficacy .

Case Study Examples

  • Inhibition of CCR2:
    • A study highlighted the development of piperidine derivatives that act as potent antagonists for CCR2, demonstrating that modifications in structure can significantly enhance receptor binding and functional activity. For example, a related compound exhibited an IC50 value of 1.3 nM in binding assays .
  • Pain Management Applications:
    • Investigations into the use of piperidine derivatives for pain management have shown promise. A series of compounds were tested for their ability to reduce pain responses in animal models, suggesting that structural features similar to those found in this compound may confer analgesic properties .

Comparative Analysis

CompoundBiological ActivityIC50 (nM)Notes
This compoundPotential CCR2 antagonistTBDUnder investigation
Related piperidine derivativeCCR2 antagonist1.3High affinity for hCCR2
GabapentinPain reliefVariousEstablished use in neuropathic pain

Q & A

Basic Research Questions

Q. What are the key factors influencing the synthesis yield of 3-piperidinyl cyclopropanecarboxylate hydrochloride, and how can they be systematically optimized?

  • Methodological Answer : Synthesis optimization requires a factorial design of experiments (DoE) to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For cyclopropane derivatives, maintaining anhydrous conditions is critical to prevent hydrolysis. Statistical tools like response surface methodology (RSM) can identify interactions between parameters and predict optimal conditions. Computational reaction path searches (e.g., using quantum chemical calculations) help narrow down viable pathways, reducing trial-and-error approaches .

Q. Which analytical techniques are most reliable for characterizing the purity and stereochemical integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) and X-ray crystallography validate molecular weight and crystallinity. For hygroscopic hydrochloride salts, Karl Fischer titration ensures water content <0.5% to prevent degradation .

Q. What in vitro assays are recommended for preliminary screening of receptor binding affinity for 3-piperidinyl cyclopropanecarboxylate derivatives?

  • Methodological Answer : Radioligand displacement assays (e.g., using tritiated ligands) quantify affinity for neurotransmitter receptors (e.g., σ, NMDA, or opioid receptors). Surface plasmon resonance (SPR) provides kinetic binding data (kon/koff), while fluorescence polarization assays screen for competitive inhibition. Dose-response curves should be replicated in triplicate to account for batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological efficacy for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolite interference. Integrate microdialysis studies to measure brain extracellular fluid concentrations post-administration. Pair with LC-MS/MS metabolite profiling and positron emission tomography (PET) imaging to correlate receptor occupancy with behavioral outcomes .

Q. What computational strategies are effective for predicting the bioactivity of novel 3-piperidinyl cyclopropanecarboxylate analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens analogs against receptor homology models. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100+ ns trajectories. Quantitative structure-activity relationship (QSAR) models trained on existing datasets (e.g., ChEMBL) prioritize synthetic targets. Validate predictions with free-energy perturbation (FEP) calculations .

Q. What experimental frameworks are suitable for investigating off-target effects of this compound in multi-omics studies?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations in treated cell lines. CRISPR-Cas9 knockouts of suspected off-target receptors (e.g., GPCRs) isolate specific interactions. Use machine learning (e.g., Random Forest) to integrate omics data and identify biomarkers of toxicity .

Q. How can heterogeneous catalysis improve the scalability of cyclopropane ring formation in 3-piperidinyl cyclopropanecarboxylate synthesis?

  • Methodological Answer : Immobilized palladium catalysts (e.g., Pd/CaCO3) enhance regioselectivity in cyclopropanation reactions. Continuous-flow reactors with in-line FTIR monitoring optimize residence time and minimize byproducts. Compare turnover numbers (TON) and activation energies (ΔG‡) across catalyst systems to balance cost and efficiency .

Q. What strategies mitigate stereochemical instability in this compound during long-term storage?

  • Methodological Answer : Enantiomer-specific degradation is minimized by storing lyophilized powders under argon at -20°C. Accelerated stability studies (40°C/75% RH for 6 months) with chiral HPLC tracking identify degradation pathways. Co-crystallization with stabilizing counterions (e.g., tartrate) reduces racemization rates .

Properties

IUPAC Name

piperidin-3-yl cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(7-3-4-7)12-8-2-1-5-10-6-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNMNFLZCSQBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-10-7
Record name Cyclopropanecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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